2-Methyl-6-nitroindolizine
Overview
Description
2-Methyl-6-nitroindolizine is a compound belonging to the class of indolizines, which are nitrogen-containing heterocycles. This compound has a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroindolizine can be achieved through various methods. One common approach involves the nitration of 2-methylindolizine using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitroindolizine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through partial reduction.
Substituted indolizines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-6-nitroindolizine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitroindolizine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo cyclization and stable quaternization reactions also contributes to its diverse chemical reactivity .
Comparison with Similar Compounds
- 2-Methyl-5-nitroindolizine
- 6-Hydroxy-2-methylindolizine
- 2-Methyl-6-nitroindazole
Comparison: 2-Methyl-6-nitroindolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the nitro group at the 6-position also differentiates it from other indolizine derivatives, such as 6-Hydroxy-2-methylindolizine, which has a hydroxyl group instead .
Properties
IUPAC Name |
2-methyl-6-nitroindolizine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-4-8-2-3-9(11(12)13)6-10(8)5-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZOIJIDRZDDKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326550 | |
Record name | Indolizine, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60891-75-0 | |
Record name | Indolizine, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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